molecular formula C20H23N3O9S B3944324 1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3944324
M. Wt: 481.5 g/mol
InChI Key: KZSLCOBZGUGNIB-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with methoxyphenyl and nitrophenyl groups, along with a sulfonyl group and oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the piperazine core.

    Sulfonylation: The sulfonyl group can be added through the reaction of the intermediate with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, under basic conditions.

    Oxalic Acid Addition: Finally, the oxalic acid moiety can be introduced by reacting the intermediate with oxalic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and sulfonyl groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    1-[(2-Methoxyphenyl)methyl]-4-(2-aminophenyl)sulfonylpiperazine:

Uniqueness

1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is unique due to the combination of methoxy, nitro, and sulfonyl groups on the piperazine ring, along with the presence of oxalic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S.C2H2O4/c1-26-17-8-4-2-6-15(17)14-19-10-12-20(13-11-19)27(24,25)18-9-5-3-7-16(18)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSLCOBZGUGNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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